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Compound of Interest

Compound Name: Quin C1

Cat. No.: B15570158

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Quin-C1, a synthetic, small-molecule
agonist with high selectivity for the Formyl Peptide Receptor 2 (FPR2), also known as the
Lipoxin A4 Receptor (ALX). FPR2/ALX is a G-protein coupled receptor (GPCR) that plays a
pivotal role in the resolution of inflammation.[1][2][3] Its ability to be activated by a diverse
range of ligands allows it to mediate both pro-inflammatory and anti-inflammatory responses,
making it a key therapeutic target.[1][2][4] Quin-C1 has emerged as a valuable tool for studying
the pro-resolving functions of this receptor and as a potential therapeutic agent for various
inflammatory diseases.[4][5]

Core Mechanism of Action and Signaling Pathways

Quin-C1 is a quinazolinone derivative identified through high-throughput screening.[5][6] It
functions as a selective agonist for FPR2/ALX, demonstrating biased agonism.[5] This means it
stimulates certain downstream signaling pathways (e.g., calcium mobilization) without
significantly inducing others, such as superoxide generation in neutrophils.[5] This selective
activation is crucial for its anti-inflammatory and pro-resolving effects.[7]

Upon binding to FPR2/ALX, Quin-C1 initiates a cascade of intracellular events typical of Gi-
protein coupled receptors.[1][7] This activation leads to:

o Calcium Mobilization: A rapid and transient increase in intracellular calcium concentration
([Ca2+]), a common downstream effect of FPR activation.[1][4]
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 MAPK Pathway Modulation: It influences the mitogen-activated protein kinase (MAPK)
signaling pathways, including ERK and p38 MAPK, which are central to regulating
inflammation.[1][7]

e Inhibition of Pro-inflammatory Mediators: Activation of FPR2/ALX by Quin-C1 leads to the
suppression of pro-inflammatory cytokines such as TNF-a and IL-1[3.[4][8]

e Promotion of Anti-inflammatory Mediators: It can enhance the production of anti-
inflammatory cytokines like I1L-10.[8]

o Reduction of Oxidative Stress: Quin-C1 has been shown to reduce the production of reactive
oxygen species (ROS).[8]

The signaling initiated by Quin-C1 binding to FPR2/ALX ultimately shifts the cellular response
away from sustained inflammation and towards resolution. This is achieved by dampening pro-
inflammatory signals and promoting processes that restore tissue homeostasis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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